molecular formula C20H23N3O3 B2966548 3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]benzamide CAS No. 1775296-78-0

3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2966548
CAS No.: 1775296-78-0
M. Wt: 353.422
InChI Key: UQKKBFOAEZBQDS-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]benzamide is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxyphenyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrrolidinones.

Scientific Research Applications

3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one
  • 3-(dimethylamino)-1-(4-methoxyphenyl)-2-(phenylsulfonyl)-2-propen-1-one

Uniqueness

3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]benzamide is unique due to its specific structural features, such as the combination of a dimethylamino group, a methoxyphenyl group, and a pyrrolidinone ring. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-22(2)16-6-4-5-14(13-16)19(24)21-18-11-12-23(20(18)25)15-7-9-17(26-3)10-8-15/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKKBFOAEZBQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2CCN(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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